ceramide phosphoethanolamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ceramide phosphoethanolamine (CPE) is a sphingolipid metabolite that is critical for the regulation of cellular processes, such as cell death and survival, cell differentiation, and inflammation. It has been studied extensively in the context of its role in various diseases, including cancer, autoimmune diseases, and metabolic disorders. CPE has been found to have a wide range of physiological and biochemical effects, which make it an attractive target for therapeutic interventions.

Applications De Recherche Scientifique

Detection and Visualization in Invertebrates and Parasites

Ceramide phosphoethanolamine (CPE) is a major sphingolipid in invertebrates and parasites. Aegerolysin proteins like pleurotolysin A2 and ostreolysin have been found to strongly associate with CPE-containing membranes. These proteins are used to visualize CPE in biological samples, such as in the central nervous system of Drosophila larvae and in the parasite Trypanosoma brucei, demonstrating their potential as tools for detecting and visualizing CPE in various biological systems (Bhat et al., 2015).

Role in Membrane Structure and Function

CPE, being the major sphingolipid in invertebrates, differs in its biosynthetic mechanisms and interactions compared to sphingomyelin. It has been suggested that CPE might be crucial for the early development of certain organisms like Drosophila melanogaster and may play a role in the developmental stages of Trypanosoma brucei (Panevska et al., 2019).

This compound Biosynthesis

This compound biosynthesis in Drosophila involves a unique ethanolamine phosphotransferase in the Golgi lumen. This process is crucial for the production of CPE in insects and differs significantly from sphingomyelin production in mammals, offering a novel avenue to explore the biological roles of this sphingolipid (Vacaru et al., 2013).

This compound in Apoptosis

Research has shown that this compound synthase SMSr/SAMD8, found in the endoplasmic reticulum, suppresses ceramide-mediated apoptosis in cultured cells. This highlights the importance of SMSr in controlling ceramide levels and preventing cell death during sphingolipid biosynthesis (Cabukusta et al., 2017).

Applications in Membrane and Cellular Studies

This compound has been studied for its effects on membrane structure and cellular behavior. It serves as a vital component in membrane sphingolipids, affecting the fluidity, curvature, and overall properties of cell membranes, which could be crucial for understanding various cell membrane events and signaling pathways (Doroudgar & Lafleur, 2017).

Role in Glial Cell Function and Axonal Ensheathment

Visualization Techniques

Specific protein probes have been developed to visualize sphingomyelin and this compound in cellular membranes. These probes help in studying the distribution and biological roles of these sphingolipids in different cellular environments (Hullin-Matsuda et al., 2018).

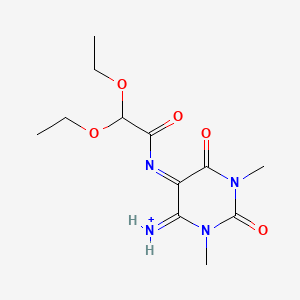

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of ceramide phosphoethanolamine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethanolamine", "Palmitoyl chloride", "Phosphorus oxychloride", "Sodium azide", "Hydrogen peroxide", "Sodium hydroxide", "Chloroform", "Methanol", "Acetic acid" ], "Reaction": [ "Palmitoyl chloride is reacted with ethanolamine to form N-palmitoylethanolamine.", "Phosphorus oxychloride is added to N-palmitoylethanolamine to form N-palmitoylphosphorylethanolamine.", "Sodium azide is added to N-palmitoylphosphorylethanolamine to form N-palmitoylazidoethanolamine.", "Hydrogen peroxide is used to oxidize N-palmitoylazidoethanolamine to form N-palmitoylhydroxyethanolamine.", "Sodium hydroxide is added to N-palmitoylhydroxyethanolamine to form ceramide phosphoethanolamine.", "The final product is extracted using a mixture of chloroform, methanol, and acetic acid." ] } | |

Numéro CAS |

112130-78-6 |

Formule moléculaire |

C14H19NO10S2 |

Poids moléculaire |

0 |

Synonymes |

ceramide phosphoethanolamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.